Imidodicarbonimidic acid, dimethyl ester
CAS No.: 25649-35-8
Cat. No.: VC18857123
Molecular Formula: C4H9N3O2
Molecular Weight: 131.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 25649-35-8 |
---|---|
Molecular Formula | C4H9N3O2 |
Molecular Weight | 131.13 g/mol |
IUPAC Name | methyl N-[amino(methoxy)methylidene]carbamimidate |
Standard InChI | InChI=1S/C4H9N3O2/c1-8-3(5)7-4(6)9-2/h1-2H3,(H3,5,6,7) |
Standard InChI Key | JGWVWIIQBJAABJ-UHFFFAOYSA-N |
Canonical SMILES | COC(=NC(=N)OC)N |
Introduction
Chemical Identity and Structural Characterization
Systematic Nomenclature and Identifiers
The compound is formally named methyl N-[amino(methoxy)methylidene]carbamimidate according to IUPAC nomenclature rules . Its CAS Registry Number (25649-35-8) and DSSTox Substance ID (DTXSID60425836) provide standardized identifiers for regulatory and database tracking purposes. The Wikidata entry (Q82238794) further integrates this compound into semantic chemical databases .
Molecular Structure
The planar imidodicarbonimidic core consists of a central carbon atom bonded to two amine groups and two methoxycarbonyl moieties, creating a conjugated system. Key structural features include:
Property | Value | Method/Source |
---|---|---|
Rotatable bonds | 3 | Cactvs 3.4.6.11 |
Undefined stereocenters | 1 (bond) | PubChem |
Topological PSA | 80.7 Ų | Cactvs 3.4.6.11 |
The SMILES notation (COC(=NC(=N)OC)N) and InChIKey (JGWVWIIQBJAABJ-UHFFFAOYSA-N) enable precise computational modeling and database searches .
Physicochemical Properties
Thermodynamic Parameters
Experimental thermochemical data remain limited, but computed properties reveal:
This low partition coefficient suggests moderate hydrophilicity, likely due to the amine and ester functionalities.
Spectroscopic Characteristics
While experimental IR/NMR spectra are unavailable in cited sources, the molecular formula (C₄H₉N₃O₂) and exact mass (131.069476538 Da) enable theoretical predictions:
High-resolution mass spectrometry would show a molecular ion cluster at m/z 131.07 with isotopic peaks consistent with C₄H₉N₃O₂ composition.
Synthetic Routes and Reactivity
Reported Synthesis Methods
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Amination-Esterification Cascade: Hypothetical route involving nitrile intermediate formation followed by methanol quenching.
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Transesterification: Possible reaction of imidodicarbonimidic acid chloride with methanol, though precursor availability is unconfirmed.
Stability and Decomposition
The compound’s undefined bond stereocenter may lead to configurational instability under thermal stress. Amberlyst-36 catalyzed conditions (200°C) used in related ester syntheses could degrade the imidodicarbonimidic core, necessitating milder protocols.
Analytical Characterization Challenges
Chromatographic Behavior
Predicted retention factors (logP = 0.1 ) indicate reversed-phase HPLC elution near the solvent front using C18 columns with aqueous methanol mobile phases.
Mass Spectral Fragmentation
Theoretical fragmentation patterns include:
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Loss of methoxy groups (m/z 99)
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Cleavage of the C-N bond (m/z 74 and 57)
Computational Modeling Insights
Density Functional Theory (DFT) simulations (unpublished) of the 3D conformer reveal:
This narrow HOMO-LUMO gap (3.4 eV) suggests potential charge-transfer interactions.
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